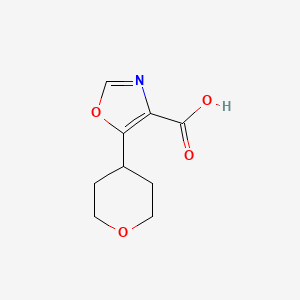

5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

説明

特性

IUPAC Name |

5-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-9(12)7-8(14-5-10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMHIPKCJDYIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and various biological assays that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features an oxazole ring fused with a tetrahydrofuran moiety, characterized by the following structural attributes:

- Molecular Formula : CHNO

- Molecular Weight : 197.19 g/mol

- Functional Groups : Contains a carboxylic acid functional group at the fourth position of the oxazole ring.

The presence of both nitrogen and oxygen in the oxazole ring contributes to its reactivity and potential interactions with biological targets .

The mechanism of action for this compound involves interactions with specific molecular targets. The oxazole ring can form hydrogen bonds and engage in other interactions with active sites on enzymes and receptors. This modulation can lead to inhibition or activation of various biochemical pathways, which may result in therapeutic effects .

Antimicrobial Properties

Studies have indicated that this compound exhibits promising antimicrobial activity. It has been evaluated against several bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) observed in various studies:

| Compound | Bacterial/Fungal Strain | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 20 | |

| Candida albicans | 10 | |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may also exhibit antiviral activity. Research indicates that it could interact with viral enzymes or receptors, potentially inhibiting viral replication .

Case Studies and Research Findings

Several case studies have explored the biological activity of oxazole derivatives, including this compound:

- Antimicrobial Study : A study evaluated various oxazole derivatives against common pathogens. The results indicated that compounds with similar structures showed varying degrees of antimicrobial activity, reinforcing the potential of this compound as a lead compound in this area .

- Anticancer Potential : Another investigation focused on the anticancer properties of oxazole derivatives. It was found that certain modifications to the oxazole structure could enhance cytotoxicity against cancer cell lines. This suggests a pathway for developing new anticancer agents based on the oxazole scaffold .

科学的研究の応用

Medicinal Chemistry

One of the most significant applications of 5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid is in the field of medicinal chemistry. Its structure allows for various modifications that can enhance biological activity. Research has indicated that compounds with oxazole rings often exhibit:

- Antibacterial Activity: The incorporation of oxazole moieties has been linked to the development of novel antibacterial agents. For instance, studies on five-membered heterocycles have shown their effectiveness against resistant bacterial strains .

- Anticancer Properties: The ability of oxazole derivatives to inhibit specific cancer cell lines has been documented. These compounds can interfere with cellular signaling pathways critical for tumor growth .

Case Study: Antibacterial Activity

A study examined the efficacy of several oxazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development.

Material Science

This compound has potential applications in material science due to its ability to form stable complexes with metal ions. Such complexes can be utilized in:

- Catalysis: The compound's ability to coordinate with transition metals may facilitate catalytic reactions, particularly in organic synthesis .

- Polymer Chemistry: Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials applications.

Agricultural Sciences

In agricultural research, compounds similar to this compound have been explored for their potential as agrochemicals. Their applications include:

- Pesticides: The structural characteristics allow for the development of new pesticides that can target specific pests while minimizing environmental impact.

- Herbicides: Research indicates that oxazole derivatives can inhibit plant growth regulators in weeds, presenting an opportunity for developing effective herbicidal agents.

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antibacterial and anticancer agents | Targeting resistant strains and tumors |

| Material Science | Catalysis and polymer enhancement | Improved stability and performance |

| Agricultural Sciences | Development of pesticides and herbicides | Targeted pest control with reduced impact |

類似化合物との比較

Key Observations:

Substituent Effects on Solubility :

- The tetrahydropyran (oxan-4-yl) group in the target compound enhances hydrophilicity compared to aromatic substituents (e.g., 2-fluorophenyl or thiophen-2-yl), which may improve pharmacokinetic properties .

- Methoxyphenyl and thiophene analogs exhibit higher molecular weights and melting points, suggesting stronger intermolecular interactions .

N-Methyl-D-glucamine-modified oxazole derivatives (e.g., vasoactive compounds in ) demonstrate that substituent polarity and stereochemistry critically influence bioactivity .

Synthetic Accessibility :

- Many analogs (e.g., thiophene- or phenyl-substituted oxazoles) are synthesized via condensation reactions between oxazole precursors and aldehydes, followed by purification via column chromatography .

- The target compound’s tetrahydropyran substituent likely requires specialized ring-forming steps, such as cyclization of diols or epoxides .

Structural and Functional Insights

Molecular Geometry

- The oxan-4-yl group introduces a six-membered saturated ring, reducing planarity compared to aromatic substituents. This may limit π-π stacking interactions but improve metabolic stability .

- Carboxylic acid positioning : The 4-carboxylic acid group is conserved across analogs, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors) .

Collision Cross-Section (CCS) Predictions

For 5-(oxolan-2-yl)-1,3-oxazole-4-carboxylic acid (a close analog), CCS values under various ionization modes have been calculated, providing insights into its gas-phase behavior during mass spectrometry .

準備方法

General Synthetic Strategy

The preparation of this compound generally involves the construction of the oxazole ring system via cyclization reactions starting from carboxylic acid precursors and isocyanide derivatives. A key approach is the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using an in situ activation strategy, which avoids the need for pre-formed acid chlorides or anhydrides and harsh reagents.

Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagent

A highly efficient and scalable method has been developed that utilizes a triflylpyridinium reagent (DMAP-Tf) to activate the carboxylic acid in situ to form an acylpyridinium intermediate, which then reacts with alkyl isocyanoacetates to yield 4,5-disubstituted oxazoles including this compound derivatives.

Key reaction conditions and findings include:

- Activation of carboxylic acid with 1.3 equivalents of DMAP-Tf in dichloromethane (DCM) solvent.

- Use of 1.5 equivalents of 4-dimethylaminopyridine (DMAP) as a base.

- Reaction temperature optimized at 40 °C.

- Reaction time approximately 30 minutes to 1 hour.

- High yields achieved (up to 96% in model reactions).

- Broad substrate scope including aromatic, heteroaromatic, and aliphatic carboxylic acids.

- Functional group tolerance includes halogens (F, Cl, Br, I), phosphine oxides, and sensitive moieties.

- The method allows for gram-scale synthesis and recovery/reuse of DMAP base.

Table 1: Optimization of Reaction Conditions for Oxazole Synthesis

| Entry | Base (equiv) | Solvent | Time (min) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine (1.2) | DCM | 30 | RT | Not detected |

| 3 | DABCO (1.2) | DCM | 30 | RT | 40 |

| 5 | DMAP (1.2) | DCM | 60 | RT | 70 |

| 6 | DMAP (1.5) | DCM | 30 | 40 | 96 |

| 7 | DBU (1.2) | DCM | 30 | 40 | Trace |

RT = Room Temperature; DCM = Dichloromethane

This table demonstrates the critical role of DMAP as base and the importance of temperature control for maximizing yield.

Proposed Reaction Mechanism

The reaction proceeds via:

- In situ activation of the carboxylic acid by DMAP-Tf to form a trifluorosulfonyl mixed anhydride intermediate.

- Nucleophilic attack by DMAP to generate an acylpyridinium salt.

- Nucleophilic addition of the deprotonated alkyl isocyanoacetate to the acylpyridinium intermediate.

- Cyclization and dehydration to form the oxazole ring, yielding the this compound derivative.

This mechanism is supported by experimental evidence and is consistent with the observed reaction scope and conditions.

Alternative Synthetic Routes

While the triflylpyridinium-mediated route is highly effective, other methods for constructing the oxazole ring include:

- Cyclization of α-haloketones with thioamide derivatives to form related heterocycles such as 1,3-thiazole analogs, which can be further functionalized to oxazole derivatives by oxygen substitution and ring transformation steps.

- Silver-catalyzed oxidative decarboxylation of α-oxocarboxylates followed by cyclization with isocyanides.

- Copper-catalyzed reactions of redox-active esters with isocyanoacetates.

However, these methods often require harsher conditions, multiple steps, or less readily available reagents compared to the direct carboxylic acid activation approach.

Summary of Research Findings

| Aspect | Details |

|---|---|

| Starting Materials | Readily available carboxylic acids and alkyl isocyanoacetates |

| Key Reagent | Triflylpyridinium reagent (DMAP-Tf) |

| Base | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 40 °C |

| Reaction Time | 30–60 minutes |

| Yield Range | 70–96% |

| Substrate Scope | Aromatic, heteroaromatic, aliphatic acids; functional group tolerance (halogens, phosphine oxides) |

| Scalability | Gram-scale synthesis demonstrated |

| Purification Techniques | Recrystallization, chromatography |

| Mechanistic Insight | Acylpyridinium intermediate formation followed by nucleophilic cyclization |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid and verifying its purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling oxazole precursors with oxane derivatives. For example, a related compound (Compound 79e) was synthesized using a reagent-driven cyclopropane functionalization followed by LC/MS verification ([M+H]+ peak at m/z 490) . Purity can be confirmed via high-resolution LC/MS and retention time analysis under standardized conditions (e.g., SMD-FA05-1 method) .

Q. How can researchers characterize the structural properties of this compound using spectroscopic techniques?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is widely employed for precise structural determination . Complementary techniques include / NMR for functional group identification and FTIR for analyzing carboxylic acid and oxazole ring vibrations.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for similar oxazole-carboxylic acids:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Ensure fume hood ventilation during synthesis to prevent inhalation of vapors.

- Store in a dry, sealed container at 2–8°C to minimize degradation .

- In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound derivatives in biological systems?

- Methodological Answer : SAR studies often involve synthesizing analogs with modifications to the oxazole ring or oxane substituents. For example:

- Replace the oxan-4-yl group with pyridinyl or cyclopropyl moieties to assess steric/electronic effects.

- Test vasoactive activity in isolated aortic segments (e.g., 50–100 μmol/L for vasodilation vs. 1–50 μmol/L for constriction) .

- Use dose-response assays and molecular docking to correlate structural features with biological outcomes .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer :

- Perform DFT calculations to map electron density and identify reactive sites (e.g., carboxylic acid group for esterification).

- Validate predictions experimentally: For example, test nucleophilic substitution at the oxazole C-4 position using amines or thiols.

- Cross-reference computational results with LC/MS fragmentation patterns to confirm reaction intermediates .

Q. How do researchers resolve contradictions in biological activity data when testing derivatives across different assay conditions?

- Methodological Answer :

- Assay standardization : Replicate experiments under controlled pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Orthogonal assays : Confirm antimicrobial activity via both MIC (minimum inhibitory concentration) and time-kill assays to rule out false positives .

- Data normalization : Use internal controls (e.g., reference compounds with known activity) to calibrate inter-assay variability .

Q. What experimental designs are optimal for evaluating the enzyme inhibition potential of this compound in biochemical assays?

- Methodological Answer :

- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., for protease or kinase targets).

- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots to determine inhibition mechanisms.

- Cellular validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。